molecular formula C12H14N2O6 B2867167 Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate CAS No. 1644599-14-3

Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate

Cat. No.: B2867167
CAS No.: 1644599-14-3
M. Wt: 282.252
InChI Key: VHXZLVZTZZPHMC-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.252. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is involved in the synthesis and characterization of various compounds. For example, it was used in the synthesis of nitracaine, where it was synthesized via transesterification (Power et al., 2014).

Photopolymerization

  • This compound has been explored in the context of photopolymerization. A study proposed a similar compound as a photoiniferter, decomposing under UV irradiation to generate corresponding radicals, indicating potential use in photopolymerization processes (Guillaneuf et al., 2010).

Antibacterial Activity

  • Research has also been conducted on compounds similar to this compound for their potential antibacterial properties. For example, zinc complexes of benzothiazole-derived Schiff bases, including similar compounds, showed promising antibacterial activity (Chohan et al., 2003).

Antimicrobial and Antifungal Activity

  • Similar compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Schiff base ligands derived from thiazole and methoxyphenol showed moderate activity against various bacteria and fungi (Vinusha et al., 2015).

Topoisomerase-I Targeting and Cytotoxicity

  • In cancer research, derivatives of this compound have been synthesized and assessed for their TOP1-targeting activity and cytotoxicity, indicating potential applications in cancer treatment (Singh et al., 2003).

Properties

IUPAC Name

methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-7(11(15)19-2)13-10-8(12(16)20-3)5-4-6-9(10)14(17)18/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXZLVZTZZPHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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